6-(Trifluoromethyl)uracil
Overview
Description
6-(Trifluoromethyl)uracil is a chemical compound with the empirical formula C5H3F3N2O2 . It has a molecular weight of 180.08 . It is an anticancer drug, produced from the catalytic trifluoromethylation of uracil .
Molecular Structure Analysis
The molecular structure of 6-(Trifluoromethyl)uracil includes a pyrimidine ring with a trifluoromethyl group attached . The InChI string is1S/C5H3F3N2O2/c6-5(7,8)2-1-3(11)10-4(12)9-2/h1H,(H2,9,10,11,12)
. Physical And Chemical Properties Analysis
6-(Trifluoromethyl)uracil has a melting point of 230-235 °C . Its density is 1.7±0.1 g/cm3 . It has a molecular weight of 180.08 g/mol .Scientific Research Applications
Pharmaceutical Development
6-(Trifluoromethyl)uracil: is a compound that has been explored for its potential in pharmaceutical development due to the unique properties imparted by the trifluoromethyl group. This group can enhance the biological activity and metabolic stability of pharmaceuticals . The compound’s structure allows for its incorporation into various drugs, potentially improving their efficacy and safety profiles.
Safety and Hazards
Mechanism of Action
Target of Action
As a uracil derivative, it is plausible that it may interact with enzymes involved in nucleotide metabolism or dna replication .
Mode of Action
Given its structural similarity to uracil, it could potentially incorporate into RNA or DNA during synthesis, leading to disruption of normal cellular processes .
Biochemical Pathways
Based on its structural similarity to uracil, it may interfere with pyrimidine metabolism and nucleic acid synthesis .
Pharmacokinetics
These factors significantly influence the bioavailability of the compound, determining its therapeutic potential .
Result of Action
It is speculated that the compound could cause mispairing during DNA replication, leading to mutations and potentially cell death .
properties
IUPAC Name |
6-(trifluoromethyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-3(11)10-4(12)9-2/h1H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROWWTVZNHKLLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283709 | |
Record name | 6-(Trifluoromethyl)uracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)uracil | |
CAS RN |
672-45-7 | |
Record name | 6-(Trifluoromethyl)uracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400845 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(Trifluoromethyl)uracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33033 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(Trifluoromethyl)uracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Trifluoromethyl)uracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 6-(trifluoromethyl)uracil a potent inhibitor of thymidine phosphorylase?
A1: Research suggests that the high binding affinity of 6-(trifluoromethyl)uracil to thymidine phosphorylase is primarily due to two factors: increased acidity and hydrophobic interactions.
Q2: Can you describe a novel synthetic route for generating 6-(trifluoromethyl)uracil derivatives?
A2: Yes, a novel one-step synthesis utilizes ethyl 3-amino-4,4,4-trifluorocrotonate (3) as a starting material. [] Reacting this compound with various alkyl or aryl isocyanates directly yields a variety of 3-substituted-6-(trifluoromethyl)uracil derivatives. This method provides a straightforward and efficient way to synthesize a diverse range of 6-(trifluoromethyl)uracil analogs for further investigation.
Q3: How does the structure of 6-(trifluoromethyl)uracil derivatives impact their binding affinity to thymidine phosphorylase?
A3: Structure-activity relationship (SAR) studies have provided valuable insights into the impact of structural modifications on binding affinity: []
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